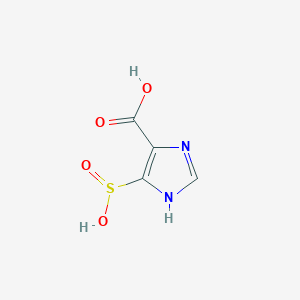

5-Sulfino-1H-imidazole-4-carboxylic acid

Beschreibung

Structural Classification and Nomenclature within Imidazole (B134444) Derivatives

5-Sulfino-1H-imidazole-4-carboxylic acid belongs to the broad class of heterocyclic compounds known as imidazoles. The core of this molecule is a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (positions 1 and 3). britannica.com This fundamental structure is present in many significant biological molecules, including the amino acid histidine and the hormone histamine. wikipedia.org

The nomenclature "this compound" precisely describes its molecular architecture. The "1H-imidazole" indicates the presence of a hydrogen atom on one of the nitrogen atoms of the imidazole ring. The prefixes "5-Sulfino" and "4-carboxylic acid" specify the substituents attached to the carbon atoms at the 5th and 4th positions of the imidazole ring, respectively. The sulfino group has the chemical formula -SO₂H, while the carboxylic acid group is represented by -COOH.

Below is a data table summarizing the key structural features of this compound:

| Feature | Description |

| Core Structure | Imidazole Ring |

| Ring Type | 5-membered aromatic heterocycle |

| Heteroatoms | Two nitrogen atoms at positions 1 and 3 |

| Substituent at C4 | Carboxylic acid group (-COOH) |

| Substituent at C5 | Sulfino group (-SO₂H) |

| Tautomerism | The proton on the nitrogen can potentially be located on either nitrogen atom. |

Significance of the Sulfino Group in Organic Chemistry

The sulfino group (-SO₂H) is an organosulfur functional group that is structurally related to the more commonly known sulfonic acid group (-SO₃H). Sulfino compounds are intermediates in the synthesis and metabolism of sulfur-containing molecules. While sulfonic acids are generally strong acids, sulfinic acids are comparatively weaker.

The presence of a sulfino group in an organic molecule imparts several key characteristics:

Acidity: The sulfino group is acidic due to the electron-withdrawing nature of the two oxygen atoms attached to the sulfur, which helps to stabilize the resulting conjugate base.

Redox Chemistry: The sulfur atom in a sulfino group is in an intermediate oxidation state, allowing it to participate in redox reactions. It can be oxidized to a sulfonic acid or reduced to a thiol.

Nucleophilicity: The conjugate base of a sulfinic acid, the sulfinate anion, can act as a nucleophile in various organic reactions.

Historical Context of Imidazole Carboxylic Acids in Chemical Research

The parent compound, imidazole, was first synthesized in 1858 by Heinrich Debus, although various derivatives were known prior to this. tsijournals.comnih.gov The synthesis involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849). nih.gov Since its discovery, the imidazole ring has become a fundamental building block in organic chemistry and is found in a vast array of pharmaceuticals and biologically active compounds. nih.govyoutube.com

The introduction of carboxylic acid groups onto the imidazole ring has been a significant area of research. Imidazole carboxylic acids are valuable intermediates in the synthesis of more complex molecules. For instance, they have been utilized in the preparation of dyes, crop protection agents, and drugs. google.com The synthesis of imidazole-4-carboxylic acids can be achieved through various methods, including the oxidation of corresponding hydroxymethylimidazoles or through reactions involving solid-phase synthesis techniques. google.comresearchgate.net

The interest in imidazole carboxylic acids stems from their ability to act as versatile scaffolds. The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for the creation of diverse libraries of compounds for biological screening. teachy.ai Furthermore, the combination of the imidazole ring and the carboxylic acid group can lead to compounds with interesting coordination properties, enabling them to form complexes with metal ions.

While the specific history of this compound is not well-documented, its conceptual development lies at the intersection of imidazole chemistry and the study of organosulfur compounds. The ongoing exploration of sulfur-containing heterocycles in medicinal chemistry suggests that compounds like this may be of future interest for their potential biological activities. sci-hub.senih.gov

Eigenschaften

CAS-Nummer |

251948-57-9 |

|---|---|

Molekularformel |

C4H4N2O4S |

Molekulargewicht |

176.15 g/mol |

IUPAC-Name |

5-sulfino-1H-imidazole-4-carboxylic acid |

InChI |

InChI=1S/C4H4N2O4S/c7-4(8)2-3(11(9)10)6-1-5-2/h1H,(H,5,6)(H,7,8)(H,9,10) |

InChI-Schlüssel |

NANWVWDDAGXACK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=C(N1)S(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Sulfino 1h Imidazole 4 Carboxylic Acid and Analogous Compounds

Direct Synthesis Approaches to Imidazole (B134444) Carboxylic Acids

Direct synthesis approaches involve the introduction of the carboxyl and sulfino groups onto a pre-formed imidazole core. These methods can be advantageous in terms of step economy but are often challenged by issues of regioselectivity and the reactivity of the imidazole ring itself.

Carboxylation Strategies for Imidazole Core Structures

The direct introduction of a carboxylic acid group onto an imidazole ring is not a trivial transformation. However, various strategies have been developed for the carboxylation of related heterocyclic systems. One prominent method involves the reaction of N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts, with carbon dioxide. This approach, however, typically results in the formation of imidazole-2-carboxylic acids.

Alternative strategies could involve the metalation of a protected imidazole followed by quenching with carbon dioxide. For instance, a halogenated imidazole, such as a bromo- or iodo-imidazole, can undergo lithium-halogen exchange or be converted into an organometallic reagent (e.g., Grignard or zincate), which can then react with CO₂ to install the carboxylic acid moiety. The success of this strategy is highly dependent on the stability of the organometallic intermediate and the absence of interfering functional groups.

Introduction of Sulfino Functionality onto Imidazole Scaffolds

Directly installing a sulfino (-SO₂H) group onto an imidazole scaffold is a significant synthetic hurdle, as methods for direct sulfination of heterocycles are not as well-established as those for sulfonation (-SO₃H). The sulfino group exists in a lower oxidation state than the more common sulfonyl group, making it susceptible to over-oxidation.

Hypothetically, one could envision a two-step process involving direct sulfonation followed by a controlled reduction to the sulfinic acid. Another potential route involves the reaction of an activated imidazole derivative, such as an organometallic imidazole species, with sulfur dioxide (SO₂), followed by an aqueous workup to yield the sulfinic acid.

A more practical approach may involve the use of sulfinylating agents. For example, the reaction of p-toluenesulfinic acid with 1,1′-carbonyldiimidazole (CDI) is known to generate sulfinylimidazoles, which act as sulfinyl transfer agents. organic-chemistry.org While this specific reaction is used to prepare sulfinate esters from alcohols, it demonstrates the formation of a C-S(O)-N bond, suggesting that under different conditions, direct C-sulfinylation might be achievable with a suitable electrophilic sulfinyl source.

Multi-Step Synthetic Routes

Multi-step syntheses offer greater flexibility and control in assembling complex molecules like 5-Sulfino-1H-imidazole-4-carboxylic acid. These routes typically involve the construction of the imidazole ring from acyclic precursors that already contain the necessary functional groups or their synthetic equivalents.

Cycloaddition Reactions in Imidazole Ring Formation

Cycloaddition reactions are powerful tools for the convergent synthesis of highly substituted imidazoles. acs.org Various [3+2] cycloaddition strategies can be employed to form the five-membered imidazole ring. lookchem.comorganic-chemistry.org For instance, the van Leusen imidazole synthesis utilizes a p-toluenesulfonylmethyl isocyanide (TosMIC) as a three-atom component that reacts with an aldimine. mdpi.com By choosing appropriately substituted starting materials, it is possible to construct an imidazole ring with precursors to the desired sulfino and carboxylic acid groups at positions 4 and 5.

Another approach involves the cycloaddition of münchnones with dipolarophiles like nitriles or N-nosyl imines. acs.org These reactions provide a regioselective route to polysubstituted imidazoles. acs.org An atom-economical alternative is the reaction of nitriles with phospha-münchnones, although nitriles are often poor cycloaddition substrates. acs.org

Below is a table summarizing various cycloaddition strategies for imidazole synthesis.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

| Van Leusen Reaction | Aldimine, TosMIC | Base (e.g., K₂CO₃) | 1,4,5-Trisubstituted Imidazoles |

| [3+2] Cycloaddition | Benzimidates, 2H-Azirines | ZnCl₂ | Multisubstituted Imidazoles organic-chemistry.org |

| [3+2] Cycloaddition | Amidines, Nitroolefins | Copper Catalyst | Tri- or Tetrasubstituted Imidazoles lookchem.com |

| 1,3-Dipolar Cycloaddition | Phospha-münchnone, N-nosyl imine or Nitrile | PPh(catechyl) | Substituted and Polycyclic Imidazoles acs.org |

Strategic Functional Group Interconversions for Sulfino and Carboxylic Acid Moieties

A common and effective strategy in multi-step synthesis involves introducing robust precursor functional groups that can be converted into the desired moieties at a later stage. For the synthesis of this compound, a plausible precursor is an imidazole bearing a thioether group at C5 and an ester group at C4, such as ethyl 5-(methylthio)-1H-imidazole-4-carboxylate.

The key transformations would be:

Selective Oxidation of the Thioether: The sulfide (B99878) group can be oxidized to a sulfoxide, which is a tautomer of the desired sulfinic acid. This oxidation must be carefully controlled to prevent further oxidation to the sulfone. Reagents like m-chloroperoxybenzoic acid (m-CPBA) have been used to oxidize 5-(methylthio)imidazole derivatives to their corresponding sulfonyl compounds, indicating that intermediate oxidation states are accessible. nih.gov

Conversion of the Ester to a Carboxylic Acid: This is typically achieved through hydrolysis, as detailed in the following section.

A patent for the synthesis of 1H-imidazole-4-carboxylic acid describes a route starting from acetyl glycine (B1666218) ethyl ester, which proceeds through a 2-mercapto-4-imidazole-ethyl formate (B1220265) intermediate. google.com This highlights the utility of sulfur-containing intermediates that undergo subsequent transformations like catalytic oxidation and desulfurization. google.com

Hydrolysis Reactions in Imidazole Carboxylate Synthesis

The final step in many synthetic routes towards imidazole carboxylic acids is the hydrolysis of a corresponding ester, typically an ethyl or methyl ester. This transformation is a standard and reliable method for unmasking the carboxylic acid functionality. mdpi.com

The hydrolysis can be carried out under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the most common method, often employing aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. youtube.com

Acidic Hydrolysis: This method uses strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium. The reaction is typically reversible and driven to completion by using a large excess of water.

The choice of hydrolysis conditions must consider the stability of other functional groups in the molecule. For this compound, the sulfino group's sensitivity to acidic or oxidative conditions would need to be carefully evaluated.

The table below provides examples of conditions used for the hydrolysis of imidazole esters.

| Starting Material | Reagents | Conditions | Product | Reference |

| Diethyl imidazole-4,5-dicarboxylate | 1. aq. NaOH 2. Refluxing aniline (B41778) 3. Refluxing aq. HCl | Multi-step | Imidazole-4-carboxylic acid | lookchem.com |

| Ethyl 5-methyl-1-β-D-ribofuranosylimidazole-4-carboxylate | MeOH/NH₃ | Elevated temperature and pressure | 5-methyl-1-β-D-ribofuranosylimidazole-4-carboxamide | nih.gov |

| Ethyl ester of a side chain fragment | LiOH | Basic conditions | Carboxylic acid fragment | mdpi.com |

Sustainable and Economical Synthesis Pathways

Ionic liquids (ILs) have emerged as promising green catalysts and solvents for imidazole synthesis due to their unique properties, such as low vapor pressure and high thermal stability. tandfonline.com Various ILs have been successfully used to facilitate the one-pot, multi-component synthesis of substituted imidazoles, often leading to high yields, shorter reaction times, and simple workup procedures. tandfonline.com For instance, a pyrrolidinium (B1226570) hydrogen sulfate (B86663) ionic liquid has been shown to be an effective catalyst for producing imidazole frameworks with yields between 88-96% in 20-50 minutes. tandfonline.com

Another sustainable approach involves the use of biocatalysts, which are renewable, biodegradable, and non-toxic. Lemon juice, containing citric acid, has been successfully employed as a natural acid catalyst for the three-component condensation reaction of benzil, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to produce 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com This method is noted for its low cost, easy work-up, and good yields. jipbs.com

Microwave-assisted synthesis represents an energy-efficient alternative to conventional heating methods. researchgate.net This technique can significantly reduce reaction times and improve yields. tandfonline.com For example, C-2 tethered imidazoles have been produced in 2-5 minutes with yields of 87-92% using a microwave-assisted, solvent-free approach. tandfonline.com

The use of reusable solid catalysts is a cornerstone of sustainable synthesis. Zeolites, such as ZSM-11, have been utilized as efficient and recyclable catalysts for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov This protocol offers excellent yields, short reaction times, and the catalyst can be reused for multiple cycles without a significant loss in activity. nih.gov Similarly, a patent describes an economical and environmentally friendly method for synthesizing 1H-imidazole-4-carboxylic acid using a recyclable inorganic-salt composite catalyst composed of barium sulfate, ferric nitrate, and iron sulfate. google.com This method avoids by-products and significantly increases the yield. google.com

| Method | Catalyst/Medium | Key Precursors | Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ionic Liquid-Assisted | Pyrrolidinium hydrogen sulfate (PHS) | 1,2-diphenylethane-1,2-dione, ammonium acetate, aromatic aldehydes | High yields, reduced reaction times, high atom economy | 88-96 | tandfonline.com |

| Biocatalysis | Lemon Juice | Benzil, aromatic aldehydes, ammonium acetate | Low-cost, non-toxic catalyst, easy work-up | Good | jipbs.com |

| Microwave-Assisted | Ionic Liquid | Aldehyde, ammonium acetate, benzil | Cost-effective, solvent-free, rapid reaction, catalyst recyclability | 87-92 | tandfonline.com |

| Heterogeneous Catalysis | ZSM-11 Zeolite | Benzil, aldehyde, aniline, ammonium acetate | Solvent-free, high yield, short reaction time, reusable catalyst | Excellent | nih.gov |

| Inorganic Salt Catalysis | Barium sulfate, ferric nitrate, iron sulfate composite | Ethyl acetamidoacetate (multi-step) | Economical, environmentally friendly, recyclable catalyst, high selectivity | High | google.com |

Formation Pathways of Imidazole Derivatives from Precursors

The construction of the imidazole ring is typically achieved through the condensation of several precursor molecules, which provide the necessary carbon and nitrogen atoms. The specific pathway often depends on the desired substitution pattern of the final product.

A foundational method for imidazole synthesis is the Radiszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). pharmaguideline.comresearchgate.net This three-component reaction is a classic example of forming the imidazole core. A variation of this, the Debus method, first reported in 1858, specifically uses glyoxal (B1671930), formaldehyde (B43269), and ammonia to produce the parent imidazole ring. pharmaguideline.comuobasrah.edu.iq These methods are versatile and can be adapted to create a wide range of C-substituted imidazoles. uobasrah.edu.iq

Modern synthetic strategies frequently employ multi-component reactions (MCRs) that form the imidazole ring in a single step from three or four precursors. These reactions are highly atom-economical and efficient. A common pathway involves the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, an amine or ammonia source (e.g., ammonium acetate), and sometimes a fourth component. nih.govnih.gov For example, 1,2,4,5-tetrasubstituted imidazoles can be formed from the condensation of benzil, an aldehyde, a primary amine (like aniline), and ammonium acetate. nih.govnih.gov

The formation pathway is believed to involve the initial condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. researchgate.net Concurrently, the aldehyde reacts with another molecule of ammonia to form an imine. These intermediates then react and subsequently cyclize and oxidize to form the aromatic imidazole ring. researchgate.net

Other notable pathways start from different precursors. The Wallach synthesis utilizes N,N'-disubstituted oxamides, while the Marckwald synthesis builds the ring from α-amino ketones or esters and a cyanate (B1221674) or similar reagent. pharmaguideline.com Imidazoles can also be synthesized from α-haloketones, which react with amidines. Furthermore, the reaction of amidines with terminal alkynes, catalyzed by copper, provides a regioselective route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org

| Pathway/Method | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Substitution Pattern | Reference |

|---|---|---|---|---|---|---|

| Debus Synthesis | Glyoxal | Formaldehyde | Ammonia | - | Unsubstituted Imidazole | pharmaguideline.comuobasrah.edu.iq |

| Radiszewski Reaction | 1,2-Dicarbonyl | Aldehyde | Ammonia | - | 2,4,5-Trisubstituted | pharmaguideline.comresearchgate.net |

| Four-Component Reaction | 1,2-Dicarbonyl (e.g., Benzil) | Aldehyde | Primary Amine (e.g., Aniline) | Ammonium Acetate | 1,2,4,5-Tetrasubstituted | nih.govnih.gov |

| Marckwald Synthesis | α-Amino ketone/ester | Cyanate/Isothiocyanate | - | - | Substituted 2-mercaptoimidazoles | pharmaguideline.com |

| Copper-Catalyzed Diamination | Terminal Alkyne | Amidine | - | - | 1,2,4-Trisubstituted | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 5 Sulfino 1h Imidazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification and Amidation Reactions

Standard reactions for carboxylic acids include esterification with alcohols and amidation with amines, typically requiring acid or coupling agent catalysis. While these transformations are fundamental in organic synthesis, specific studies detailing the esterification or amidation of 5-Sulfino-1H-imidazole-4-carboxylic acid are not widely reported. The synthesis of related imidazole-4-carboxylic acid esters and amides, however, is well-documented, often as part of the development of compounds with potential biological activity. nih.govnih.gov For instance, the hydrolysis of ester intermediates is a common final step to yield imidazole-4-carboxylic acids. nih.gov

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction for this molecule, particularly in biological contexts. nih.gov While thermodynamically favorable, the uncatalyzed reaction is often slow. nih.gov

In enzymatic systems, the decarboxylation of imidazole (B134444) carboxylic acid derivatives is a known biochemical transformation. For example, the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate has been studied, revealing a first-order reaction mechanism involving the zwitterionic form of the molecule, with the anionic form being stable against decarboxylation. rsc.org In the case of this compound, its decarboxylation is a key step in certain metabolic pathways, catalyzed by specific decarboxylase enzymes. These enzymes facilitate the reaction by stabilizing the transition state, often through the use of cofactors.

Non-enzymatic decarboxylation of (hetero)aromatic carboxylic acids can also be achieved under various laboratory conditions, such as through catalysis by copper or via photoredox catalysis, though specific application of these methods to this compound is not documented. organic-chemistry.orgresearchgate.net

Table 1: Enzymatic Decarboxylation Overview

| Feature | Description |

|---|---|

| Substrate | This compound |

| Reaction Type | Enzymatic Decarboxylation |

| Product | 5-Sulfino-1H-imidazole |

| Cofactor (Typical) | Pyridoxal 5'-phosphate (PLP) often involved in amino acid decarboxylases. |

| Significance | Key step in the biosynthesis of sulfolactic acid and other metabolites. |

Transformations of the Sulfino Group

The sulfino group (–SO₂H), or sulfinic acid functionality, is a sulfur oxoacid group that imparts unique reactivity to the molecule. Sulfur can exist in multiple oxidation states, making its compounds active in redox chemistry. researchgate.net

Redox Chemistry of the Sulfino Functionality

The sulfur atom in a sulfino group is in an intermediate oxidation state and is susceptible to both oxidation and reduction.

Oxidation : Sulfinic acids can be readily oxidized to the corresponding sulfonic acids (–SO₃H). This is a common transformation for organosulfur compounds. In biological systems, such oxidations can be mediated by monooxygenase enzymes like cytochrome P450s, which are known to metabolize sulfur-containing heterocycles. nih.gov

Reduction : Reduction of the sulfino group could potentially lead to sulfenic acids (–SOH) or thiols (–SH), though these reactions are less commonly discussed for this specific class of compounds.

The redox chemistry of sulfur-containing heterocycles is a field of growing interest due to their potential applications in materials science and as redox-active reagents. rug.nl

Nucleophilic and Electrophilic Reactions at the Sulfur Center

The sulfur atom of the sulfino group can exhibit both nucleophilic and electrophilic character. Sulfur compounds are generally more powerful nucleophiles than their oxygen analogues. libretexts.org The conjugate base of the sulfinic acid, a sulfinate anion (–SO₂⁻), is an excellent nucleophile. It can react with electrophiles, such as alkyl halides, leading to the formation of sulfones. researchgate.net Conversely, under certain conditions, the sulfur center can be rendered electrophilic and react with nucleophiles.

Reactivity of the Imidazole Heterocyclic System

The imidazole ring is an aromatic heterocycle that is amphoteric, meaning it can act as both an acid and a base. globalresearchonline.netresearchgate.net Its reactivity towards substitution is influenced by the electronic nature of its substituents.

The presence of both a carboxylic acid group and a sulfino group, which are electron-withdrawing, significantly deactivates the imidazole ring towards electrophilic aromatic substitution. jopir.in Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles like nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃H⁺) ions. globalresearchonline.netrsc.orgmasterorganicchemistry.com Electrophilic attack, if it were to occur, is generally directed to the 4- or 5-positions in the imidazole ring. globalresearchonline.net

Electrophilic Aromatic Substitution Reactions

The reactivity of this compound in electrophilic aromatic substitution (SEAr) reactions is significantly influenced by the substituents on the ring. Both the carboxylic acid (-COOH) group at position C-4 and the sulfino (-SO₂H) group at position C-5 are strongly electron-withdrawing. In aromatic systems, such groups are known to be deactivating and typically direct incoming electrophiles to the meta position. wikipedia.orgmasterorganicchemistry.com

For the imidazole ring in this specific compound, the only available position for substitution is at C-2. The combined deactivating effect of the carboxyl and sulfino groups would be expected to render the ring significantly less reactive towards electrophiles compared to unsubstituted imidazole. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require harsh conditions. masterorganicchemistry.com While specific studies on the electrophilic substitution of this compound are not extensively documented, the predicted outcome is sluggish reactivity at the C-2 position.

Interestingly, related imidazolium (B1220033) compounds have been developed as reagents for electrophilic substitution. For instance, 1,3-disulfonic acid imidazolium chloride has been utilized as a highly regioselective agent for the sulfonation of aromatic polymers, proceeding through an electrophilic aromatic substitution mechanism. acs.org This highlights the diverse roles that functionalized imidazoles can play in chemical reactions.

Ring-Opening and Rearrangement Pathways

The stability of the imidazole ring can be compromised under specific conditions, leading to ring-opening or rearrangement reactions. The susceptibility to these pathways is highly dependent on the nature of the substituents attached to the ring. For instance, studies on 2,4,5-triphenylimidazole (B1675074) (lophine) derivatives have shown that they can undergo rapid photo-oxidation reactions. rsc.org This process involves the formation of a planar quinoid oxidation state that is susceptible to attack by singlet oxygen, leading to a 1,2-dioxetane-like intermediate which can subsequently cleave the imidazole ring. rsc.org

While specific investigations into the ring-opening of this compound are not detailed in the literature, it can be inferred that the presence of electron-withdrawing groups might influence its photostability. In some contexts, structural modifications such as linking aromatic groups at the C-4 and C-5 positions can create a fused framework, which enhances the planarity and stability of the imidazole core, making it less prone to distortion-induced degradation. nih.gov

Rearrangement reactions are also known for imidazole derivatives. One notable example is the conversion of an imidazole ligand into an N-heterocyclic carbene (NHC) ligand within a ruthenium complex, demonstrating the potential for skeletal reorganization. wikipedia.org However, specific ring-opening or rearrangement pathways directly investigated for this compound have yet to be reported.

Coordination Chemistry and Metal Ion Interactions

Ligand Properties of Imidazole-Sulfino Carboxylates

This compound, upon deprotonation to form the imidazole-sulfino-carboxylate anion, is a versatile multifunctional ligand for coordination with metal ions. It possesses several potential donor sites:

The pyridine-like N-3 atom of the imidazole ring (an N-donor).

The oxygen atoms of the carboxylate group at C-4 (an O-donor).

The oxygen atoms of the sulfino/sulfonate group at C-5 (an O-donor).

The parent compound, 1H-imidazole-4-carboxylic acid, is recognized as an efficient N/O donor that exhibits versatile coordination behaviors. researchgate.net The addition of the sulfino group introduces another anionic coordination site, increasing the ligand's potential denticity and charge. This dual-functionality (carboxylate and sulfonate) is analogous to the well-studied 1H-imidazole-4,5-dicarboxylic acid, which has six potential donor atoms and can coordinate to metals in various modes. researchgate.net The presence of the polar, anionic sulfonate group is also known to increase the solubility and stability of resulting coordination complexes in polar solvents. mdpi.com This property can be advantageous for designing catalysts for aqueous-phase reactions.

Complexation with Transition Metal Ions

The multiple donor sites of the imidazole-sulfino-carboxylate ligand allow for the formation of a wide variety of complexes with transition metal ions. Drawing parallels from related ligands, several coordination modes are possible, including monodentate, bidentate chelation, and bridging between multiple metal centers to form polynuclear complexes or coordination polymers. researchgate.netlookchem.com

Complexes of the related 1H-imidazole-4-carboxylic acid with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and structurally characterized, often revealing octahedral or tetrahedral geometries. wikipedia.orgresearchgate.net For example, a zinc complex, [Zn(C₄H₃N₂O₂)₂(H₂O)₂], features two bidentate 1H-imidazole-4-carboxylate ligands coordinating to the zinc ion in a distorted octahedral configuration. researchgate.net

The sulfonate group is also an effective coordinating group. Studies on sulfonate-functionalized 1,2,4-triazole (B32235) derivatives show their ability to form stable, water-soluble trinuclear complexes with Mn(II), Co(II), Ni(II), and Cu(II). mdpi.com Similarly, sulfonamide-derived ligands coordinate with metal ions through the nitrogen and oxygen atoms of the sulfonamide group. nih.gov Therefore, it is highly probable that this compound can form stable complexes with a range of transition metals, with the specific coordination environment depending on the metal ion, pH, and reaction conditions.

Catalytic Applications of Coordination Complexes

Metal complexes derived from imidazole-carboxylate ligands have demonstrated significant potential in catalysis. For instance, silver(I) and copper(II) coordination polymers based on imidazolium carboxylates have been shown to be efficient heterogeneous catalysts for Ullmann coupling reactions. ias.ac.in Furthermore, PEPPSI-type palladium(II) complexes derived from 1H-imidazole-4,5-dicarboxylic acid have been developed as metallosurfactants for catalytic reduction and Suzuki–Miyaura reactions in aqueous media. mdpi.com The catalytic activity of these systems benefits from the stable coordination environment provided by the imidazole-carboxylate scaffold.

While specific catalytic applications of this compound complexes have not been reported, their structural features suggest high potential. The presence of the sulfino/sulfonate group could be leveraged to:

Enhance Catalyst Solubility: The polar sulfonate group could render the metal complexes soluble in water or other polar solvents, facilitating green chemistry applications and simplifying catalyst separation. mdpi.com

Modulate Electronic Properties: The electron-withdrawing nature of the sulfonate group could influence the electronic density at the metal center, thereby tuning the catalytic activity and selectivity.

Provide a Platform for Bifunctional Catalysis: The acidic proton of a coordinated water molecule or the N-H of the imidazole could participate in reactions, working in concert with the metal center.

Based on the proven catalytic utility of related compounds, complexes of this compound represent a promising, albeit unexplored, class of catalysts for various organic transformations. mdpi.comscilit.com

Design, Synthesis, and Structure Activity Relationship Studies of Derivatives

Systematic Synthesis of Novel Derivatives

The synthesis of derivatives of 5-Sulfino-1H-imidazole-4-carboxylic acid would likely follow established methodologies for the formation and functionalization of the imidazole (B134444) ring. nih.govrsc.org The introduction of the sulfino group could be a key challenge, potentially requiring specialized synthetic routes.

Modification at the N-1 position of the imidazole ring is a common strategy to modulate the biological activity of imidazole-containing compounds. The introduction of various substituents can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, which in turn affects its interaction with biological targets. researchgate.net

For instance, in a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids, the nature of the substituent on the N-1 aryl ring was found to be crucial for their inhibitory activity against the HIV-1 integrase-LEDGF/p75 interaction. nih.govmdpi.com A general synthetic approach to such N-substituted derivatives involves the reaction of a primary amine with a suitable precursor, leading to the formation of the imidazole ring with the desired N-substituent in place. nih.govmdpi.com

Table 1: Examples of N-Substituted Imidazole Carboxylic Acid Derivatives and their Synthesis

| Derivative Class | General Synthetic Approach | Key Reactants | Reference |

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | Cycloaddition followed by hydrolysis | Ethyl isocyanoacetate, imidoyl chlorides, primary amines | nih.govmdpi.com |

| 1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | Multi-step synthesis involving cyclization | Substituted benzaldehydes, α-amino acids | nih.gov |

This table is illustrative and based on related imidazole carboxylic acid scaffolds.

The carboxylic acid group at the C-4 position is a key functional group that can be modified to create esters, amides, and other derivatives. These modifications can impact the compound's solubility, metabolic stability, and ability to act as a prodrug. The conversion of the carboxylic acid to its corresponding ester or amide is typically achieved through standard coupling reactions. nih.govmdpi.com For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazides was accomplished by reacting the corresponding carboxylate esters with hydrazine (B178648) monohydrate. nih.gov

The sulfino (-SO₂H) group is a less common substituent in medicinal chemistry compared to the sulfonic acid (-SO₃H) or sulfonamide (-SO₂NR₂) groups. Its unique electronic and steric properties could, however, offer novel interactions with biological targets. Synthetic strategies for introducing and modifying the sulfino group would be a critical aspect of developing derivatives of this compound. While direct synthetic methods for this specific substitution are not readily found in the literature, the synthesis of other sulfur-containing imidazoles has been reported, which may provide valuable insights. nih.gov For example, the reaction of 2-(3-chloro-2-chloromethylpropenyl)-1-methyl-5-nitro-1H-imidazole with sodium p-toluenesulfinate has been used to introduce a sulfone moiety. nih.gov

Computational Approaches to Derivative Design and Screening

In modern drug discovery, computational methods play a crucial role in the rational design and virtual screening of novel compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of designed derivatives with a specific biological target.

For imidazole-based compounds, molecular docking has been successfully used to rationalize the inhibitory activity of derivatives. For instance, the significant inhibition of xanthine (B1682287) oxidase by a 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative was explained by its molecular docking into the active site of the enzyme. nih.gov Similar computational approaches could be applied to a virtual library of this compound derivatives to prioritize the synthesis of compounds with the highest predicted activity.

Structure-Activity Relationship (SAR) Analysis in Related Imidazole Carboxylic Acid Scaffolds

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of the molecule and evaluating the resulting changes in activity, key structural features required for potency and selectivity can be identified.

In the case of 1,5-diaryl-1H-imidazole-4-carboxylic acids, SAR analysis revealed that the presence and position of substituents on the aryl rings significantly influenced their inhibitory activity. nih.govmdpi.com Similarly, for a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, the 1-hydroxyl substituted compounds showed excellent inhibitory potency against xanthine oxidase, with specific substitutions on the phenyl ring leading to the most potent inhibitors. nih.gov

Table 2: Illustrative SAR data for related Imidazole Carboxylic Acid Derivatives

| Scaffold | Target | Key SAR Findings | Reference |

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | HIV-1 IN-LEDGF/p75 | Substituents on N-1 and C-5 aryl rings are critical for activity. | nih.govmdpi.com |

| 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acids | Xanthine Oxidase | 1-Hydroxyl group is important for potency. Substituents on the C-2 phenyl ring modulate activity. | nih.gov |

This table is for illustrative purposes and based on SAR studies of related imidazole carboxylic acid scaffolds.

These findings from related imidazole carboxylic acid scaffolds suggest that a systematic SAR study of this compound derivatives would be a valuable endeavor. The exploration of different substituents at the N-1 position, modifications of the carboxylic acid group, and variations of the sulfino moiety would likely yield derivatives with a range of biological activities, paving the way for the discovery of novel therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Research

Comprehensive Spectroscopic Characterization Techniques

Detailed spectroscopic data for 5-Sulfino-1H-imidazole-4-carboxylic acid is not available in published scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published studies containing ¹H NMR or ¹³C NMR spectral data, including chemical shifts, coupling constants, or structural assignments for this compound, were found.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

There are no available mass spectrometry studies detailing the molecular weight or fragmentation patterns of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational analysis data, including characteristic absorption or scattering bands from IR and Raman spectroscopy for this compound, has not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the electronic transitions and maximum absorption wavelengths (λmax) from UV-Vis spectroscopy for this compound is not documented.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for the solid-state structure of this compound, is available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

No published studies were found that performed quantum chemical calculations on 5-Sulfino-1H-imidazole-4-carboxylic acid. Such calculations are fundamental to understanding the intrinsic properties of a molecule.

There are no specific Density Functional Theory (DFT) investigations reported for this compound. DFT is a powerful computational method used to predict molecular geometries, electronic properties, and reaction energetics. For this molecule, DFT could be employed to calculate parameters such as optimized geometry, Mulliken atomic charges, and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for assessing its kinetic stability and reactivity. However, such data is not available.

A detailed Molecular Orbital (MO) theory analysis for this compound is not present in the current body of scientific literature. MO analysis would provide a quantum mechanical description of the electronic structure, helping to explain the nature of chemical bonds and the distribution of electrons within the molecule, which in turn influences its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis

There is no evidence of molecular dynamics (MD) simulations having been conducted for this compound. MD simulations are instrumental in exploring the conformational landscape of a molecule over time, identifying stable conformers, and understanding its dynamic behavior in different environments, such as in solution.

Prediction of Spectroscopic Parameters and Properties

Computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) for this compound have not been reported. These theoretical predictions, often performed using methods like DFT, are vital for interpreting experimental spectra and confirming the structure of a synthesized compound.

Computational Elucidation of Reaction Mechanisms

No computational studies elucidating the reaction mechanisms involving this compound are available. Theoretical chemistry plays a critical role in mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby providing a deeper understanding of how the molecule participates in chemical transformations.

Advanced Analytical Methodologies and Chemical Biology Tool Development

Chromatographic Separation and Purification Techniques

Chromatography is fundamental to isolating and purifying 5-Sulfino-1H-imidazole-4-carboxylic acid from synthetic reaction mixtures and biological samples. The high polarity imparted by the sulfino and carboxylic acid functional groups presents unique challenges that are addressed through specialized chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of polar, non-volatile compounds like this compound. Method development for its parent compound, 1H-Imidazole-4-carboxylic acid, often utilizes reverse-phase (RP) chromatography. sielc.com A similar approach can be adapted for the sulfino-derivative, with modifications to account for its increased polarity.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. Due to the high polarity of this compound, the mobile phase would consist of a high percentage of aqueous solvent, such as water, mixed with an organic modifier like acetonitrile (B52724) or methanol. sielc.com To ensure good peak shape and retention, an acid modifier is typically added to the mobile phase. Phosphoric acid or formic acid can be used; formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.com

Table 1: Illustrative HPLC Method Parameters for Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid suppresses ionization for better peak shape. |

| Gradient | 5% B to 40% B over 20 minutes | Gradually increases organic content to elute the polar analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV-Vis Detector at 210-240 nm | The imidazole (B134444) ring provides UV absorbance for detection. |

| Injection Volume | 10 µL | Standard volume for introducing the sample. |

This liquid chromatography method is scalable and can be adapted for the preparative separation required to isolate impurities or purify larger quantities of the compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying compounds, but it is generally restricted to analytes that are volatile and thermally stable. This compound, with its polar ionic groups, is non-volatile and cannot be directly analyzed by GC-MS.

To utilize GC-MS, a derivatization step is essential to convert the non-volatile acid into a volatile derivative. This process involves chemically modifying the carboxylic acid and sulfino groups to mask their polarity.

Esterification: The carboxylic acid can be converted to a more volatile ester (e.g., a methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst.

Silylation: Highly effective silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can react with both the carboxylic and sulfino acid groups to replace the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the resulting volatile compound can be separated on a GC column and detected by a mass spectrometer, which provides detailed structural information based on its fragmentation pattern. While specific protocols for this compound are not widely published, the principles are well-established for the analysis of other polar imidazole derivatives in various matrices. mdpi.comresearchgate.net

Development of Quantitative Assays for Detection and Analysis

Accurate quantification of this compound in various samples is crucial for understanding its properties and potential applications. Quantitative assays are developed to be sensitive, specific, and reproducible.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for quantitative analysis. researchgate.net This technique offers high sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions, allowing for accurate measurement even in complex mixtures.

Beyond LC-MS, other assay formats could be developed based on methodologies used for similar imidazole-containing molecules. For instance, a fluorescence-based immunochromatographic assay was successfully developed for the rapid detection of 4(5)-methylimidazole. nih.gov This approach involves generating specific monoclonal antibodies that recognize the target molecule and coupling them to fluorescent probes for signal generation. nih.gov Such a technique, if developed for this compound, could provide a platform for rapid, cost-effective, and sensitive detection. nih.gov

Another potential strategy involves colorimetric assays. Researchers have functionalized silver nanoparticles with 1H-imidazole-4,5-dicarboxylic acid to create a colorimetric sensor for detecting specific metal ions and amino acids. acs.orgnih.gov The interaction between the target analyte and the functionalized nanoparticles induces a color change that can be quantified. A similar principle could be explored for developing a sensor specific to this compound or its metabolites.

Application as Chemical Probes in Biological Systems

The unique structure of this compound provides features that are attractive for its potential development as a chemical probe. A chemical probe is a small molecule used to study biological systems, such as identifying protein functions or tracking cellular processes.

The imidazole ring is a known coordinating ligand for various metal ions, a property leveraged in the design of sensors. researchgate.net The carboxylic acid and sulfino groups offer convenient handles for bioconjugation, allowing the molecule to be attached to other functional units, such as:

Fluorophores: Creating fluorescent probes for cellular imaging.

Affinity tags: For use in pull-down assays to identify binding partners.

Solid supports: To create affinity chromatography columns for purifying specific proteins.

For example, research has shown that imidazole derivatives can be covalently attached to carbon dots to create fluorescent probes. researchgate.net In one study, an imidazole-functionalized probe was used for the highly sensitive detection of water in organic solvents through a photoinduced electron transfer mechanism. researchgate.net This demonstrates the potential of using the imidazole moiety as a core component in probe development. Furthermore, the ability of imidazole dicarboxylic acids to functionalize nanoparticles for the detection of biologically relevant molecules like homocysteine highlights a path toward creating sophisticated diagnostic tools. acs.orgnih.gov The development of this compound as a chemical probe would involve harnessing these functional groups to design a molecule tailored for a specific biological target or application.

Table 2: Potential Applications of this compound as a Chemical Probe

| Application | Role of Functional Groups | Principle |

|---|---|---|

| Fluorescent Imaging | Carboxylic/Sulfino groups for conjugation to a fluorophore. | The imidazole core could target specific cellular compartments or proteins, allowing for visualization. |

| Metal Ion Sensing | Imidazole ring for metal coordination. | Binding of a target metal ion could induce a change in fluorescence or color upon conjugation to a reporter. |

| Affinity-Based Proteomics | Carboxylic acid for immobilization onto a solid support (e.g., beads). | Used as bait to capture and identify proteins from cell lysates that bind to the molecule. |

Biochemical Pathways and Enzymatic Interactions

Role of Imidazole (B134444) Carboxylic Acids in Key Metabolic Pathways

Imidazole carboxylic acids are integral to several key metabolic pathways, most notably in the synthesis of purines and the metabolism of nitrogen-containing heterocyclic compounds.

The de novo biosynthesis of purines, which are essential building blocks for DNA and RNA, involves a series of enzymatic steps that build the purine (B94841) ring structure from simpler precursors. Imidazole derivatives are central to this pathway. A key intermediate is 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), which underscores the importance of the imidazole core in nucleotide formation. plos.org

The pathway involves the formation of a carboxylated intermediate, 5-aminoimidazole ribonucleotide (AIR), which is then converted to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). This carboxylation step is catalyzed by the enzyme AIR carboxylase. nih.gov Subsequently, other enzymes act upon this imidazole carboxylic acid derivative to continue the assembly of the purine ring. The general sequence highlights the essential nature of imidazole carboxylic acid intermediates in the production of purines. rsc.org

Table 1: Key Imidazole Intermediates in Purine Biosynthesis

| Intermediate Name | Abbreviation | Role in Pathway |

| 5-Aminoimidazole ribonucleotide | AIR | Precursor to carboxylation |

| 4-Carboxy-5-aminoimidazole ribonucleotide | CAIR | Carboxylated intermediate |

| 5-Aminoimidazole-4-carboxamide ribotide | AICAR | A key intermediate further down the pathway |

This table presents key imidazole-containing intermediates in the de novo purine biosynthesis pathway.

Five-membered nitrogen-containing heterocycles, including imidazoles, are common motifs in medicinal chemistry and are subject to various metabolic transformations in biological systems. hyphadiscovery.com The metabolism of imidazole-containing compounds is often mediated by cytochrome P450 enzymes and can involve oxidation of the imidazole ring. hyphadiscovery.com This can lead to the formation of more polar metabolites that can be readily excreted.

The metabolic pathways for imidazole derivatives can include:

Ring Oxidation: Introduction of hydroxyl groups onto the imidazole ring.

Side-Chain Oxidation: If alkyl groups are present, they can be oxidized.

Conjugation: The addition of polar molecules like glucuronic acid to facilitate excretion. hyphadiscovery.com

These metabolic routes are crucial for the detoxification and elimination of both endogenous and exogenous imidazole-containing compounds.

Mechanisms of Interaction with Enzymes and Receptors

The electron-rich nature of the imidazole ring allows it to interact with a variety of enzymes and receptors, leading to modulation of their activity. nih.govnih.gov

Imidazole and its derivatives have been shown to act as enzyme inhibitors for a range of enzymes. For instance, imidazole itself can act as a partial competitive inhibitor of GH1 β-glucosidases by binding to the active site. nih.gov The imidazole ring can interact with key amino acid residues in the enzyme's active site, preventing the substrate from binding effectively.

Derivatives of 1H-imidazole-2-carboxylic acid have been optimized as potent inhibitors of VIM-type metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov These inhibitors work by coordinating with the metal ions in the active site of the enzyme, rendering it inactive.

Conversely, the imidazole group, particularly in the form of a histidine residue, is a common component of enzyme active sites where it can participate in catalysis, often acting as a general acid or base. mdpi.com While less common, small molecule imidazole derivatives could potentially act as enzyme activators, though this is less frequently documented than inhibition.

Table 2: Examples of Imidazole Derivatives as Enzyme Inhibitors

| Imidazole Derivative Class | Target Enzyme | Mechanism of Inhibition |

| Imidazole | GH1 β-glucosidase | Partial competitive inhibition |

| 1H-imidazole-2-carboxylic acid derivatives | VIM-type metallo-β-lactamases | Active site metal chelation |

| Tri-substituted imidazoles | p38 MAP kinase | ATP-competitive inhibition acs.org |

This table provides examples of enzyme inhibition by different classes of imidazole derivatives.

The imidazole moiety is a key structural feature in many compounds that bind to and modulate the activity of various receptors. The ability of the imidazole ring to participate in hydrogen bonding and its amphoteric nature, allowing it to act as both a hydrogen bond donor and acceptor, are crucial for its interaction with receptor binding pockets. mdpi.comresearchgate.net

Bioinorganic Chemistry of Imidazole-Sulfino Carboxylates in Biological Systems

The imidazole ring is a common ligand for metal ions in biological systems, most notably through the side chain of the amino acid histidine. wikipedia.org The nitrogen atoms of the imidazole ring are excellent metal coordinators. Carboxylate groups are also effective metal ligands. Therefore, a molecule containing both an imidazole ring and a carboxylate group, such as an imidazole carboxylic acid, would be expected to be a strong metal chelator.

While specific studies on the bioinorganic chemistry of "5-Sulfino-1H-imidazole-4-carboxylic acid" are not available, the presence of the sulfino group, in addition to the imidazole and carboxylate moieties, would likely enhance its metal-binding capabilities. The sulfino group could potentially act as a third coordination site, allowing for the formation of stable complexes with various biologically relevant metal ions such as zinc, copper, and iron.

The coordination of metal ions by such a ligand could have several biological implications, including:

Modulation of Metalloenzyme Activity: By binding to the metal cofactor, the compound could inhibit or alter the activity of metalloenzymes.

Metal Transport and Homeostasis: The compound could potentially be involved in the transport or storage of metal ions.

Antioxidant Activity: By chelating redox-active metals like iron and copper, the compound could prevent them from participating in the generation of reactive oxygen species.

Further research is needed to explore the specific coordination chemistry and biological roles of imidazole-sulfino carboxylates.

Information Unavaliable for "this compound"

Extensive research has yielded no specific scientific data for the chemical compound "this compound." Searches across various chemical and biological databases and scientific literature have not provided any information regarding its biochemical pathways, enzymatic interactions, or specific biological significance.

The search results did identify related but distinct compounds, including:

Imidazole-4-carboxylic acid: An organic compound containing an imidazole ring and a carboxyl group. It is known to be involved in the coordination of metal ions.

5-Amino-1H-imidazole-4-carboxylic acid: A known intermediate in the biosynthesis of purines.

Various imidazole sulfonic and sulfinic acid derivatives: General classes of compounds with some documented synthetic pathways and applications, but with no specific mention of the requested molecule.

The lack of available information on "this compound" prevents the generation of a scientifically accurate article focusing on its specific biochemical and biological properties as requested. It is possible that this compound is novel, has not been synthesized, or is not described in the accessible scientific literature under this name.

Therefore, the requested article on "this compound" cannot be generated at this time.

General Information on Sulfinic Acid Derivatives

While no specifics are available for the requested compound, the broader class of sulfinic acid derivatives has known biological significance. Sulfinic acids (RSO₂H) and their conjugate bases, sulfinates, are involved in various biological processes. For instance, the enzymatic oxidation of cysteine by cysteine dioxygenase produces a sulfinate, which is a key step in cysteine catabolism.

Sulfinic acids are generally unstable and can be oxidized to more stable sulfonic acids. Their transient nature makes them important intermediates in cellular redox signaling and in the metabolism of sulfur-containing amino acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.